molecular formula C16H20N4O3S B2750999 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797661-05-2

3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No. B2750999
CAS RN: 1797661-05-2
M. Wt: 348.42
InChI Key: RUQABGXRQNNQKC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aminobenzenesulfonamides . These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .


Synthesis Analysis

Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . Pyrimidines are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics . Pyrimidine is used as parent substance for the synthesis of a wide variety of heterocyclic compounds and raw material for drug synthesis .


Molecular Structure Analysis

The synthesized compound was characterized by FT-IR, 1H NMR, EI-MS and elemental analysis . Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

Pyrimidine derivatives are vital in several biological activities, i.e. antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity . This creates interest among researchers who have synthesized a variety of pyrimidine derivatives .

Scientific Research Applications

Antimicrobial and Antituberculosis Applications

Benzenesulfonamides, such as those synthesized with thiourea derivatives, have shown significant antimycobacterial activity, highlighting their potential in combating Mycobacterium tuberculosis. The structure-activity relationship analysis indicates that certain moieties can enhance antimicrobial efficacy, offering a pathway for designing more effective antituberculosis drugs (Ghorab et al., 2017).

Anticancer and Photodynamic Therapy Applications

Benzenesulfonamide derivatives have been explored for their anticancer properties. For instance, novel zinc phthalocyanines substituted with benzenesulfonamide groups have demonstrated high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers in photodynamic cancer therapy (Pişkin et al., 2020).

Enzyme Inhibition for Disease Treatment

Compounds incorporating benzenesulfonamide have been studied for their enzyme inhibitory activities. For example, ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have shown potent inhibition against human carbonic anhydrase isoforms involved in various diseases, such as cancer, offering insights into drug development strategies (Lolak et al., 2019).

Antifungal and Antibacterial Agents

Organotin(IV) complexes with benzenesulfonamide derivatives have displayed antimicrobial activity, suggesting their application in developing new antibacterial and antifungal agents. Their ability to bind and cleave DNA underlines their potential in therapeutic interventions (Prasad et al., 2010).

Molecular Structure and Drug Design

The detailed investigation of benzenesulfonamides' molecular structures through spectroscopy and quantum chemical calculations aids in understanding drug-receptor interactions. This knowledge is crucial for designing drugs with targeted properties, such as kinase inhibitors for treating heart failure or other diseases (Lawhorn et al., 2016).

properties

IUPAC Name

3-methyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-13-3-2-4-14(11-13)24(21,22)18-12-15-17-6-5-16(19-15)20-7-9-23-10-8-20/h2-6,11,18H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQABGXRQNNQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide

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